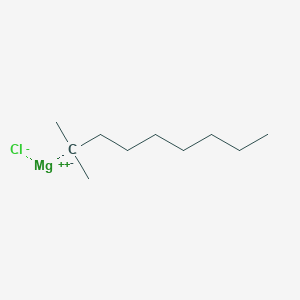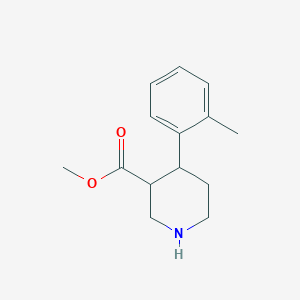![molecular formula C17H17NO3 B8297886 4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde](/img/structure/B8297886.png)
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde is a complex organic compound that features a benzoxazine ring fused with an ethoxybenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde typically involves the reaction of 2,3-dihydro-1,4-benzoxazine with ethoxybenzaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of an alcohol .
科学的研究の応用
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用機序
The mechanism of action of 4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
3-Hydroxy-4-[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran: Known for its potassium channel activation and anti-inflammatory properties.
2,3-Dihydro-1,4-benzoxazin-2-one: Studied for its potential as a bioactive compound in various applications.
Uniqueness
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde is unique due to its specific structural features that allow for diverse chemical modifications and applications. Its combination of a benzoxazine ring with an ethoxybenzaldehyde moiety provides distinct reactivity and potential for developing novel compounds with targeted properties .
特性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
4-[2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H17NO3/c19-13-14-5-7-15(8-6-14)20-11-9-18-10-12-21-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2 |
InChIキー |
DVPHEEYRERUESO-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC=CC=C2N1CCOC3=CC=C(C=C3)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5-[(2-pyridylmethyl)carbamoyl]benzimidazole](/img/structure/B8297816.png)

![N-(2-aminoethyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8297837.png)
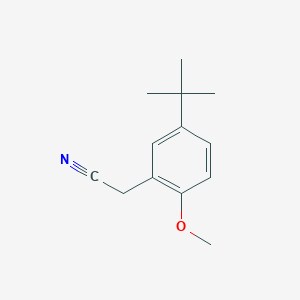
![3-(Chloromethyl)-6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8297852.png)
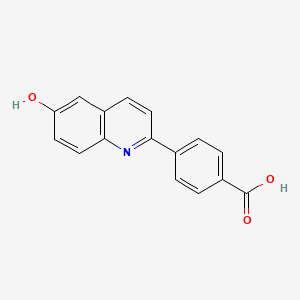
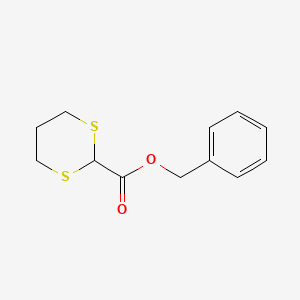
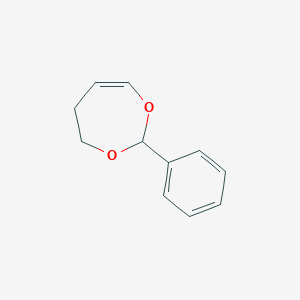

![2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B8297875.png)
